N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide

Description

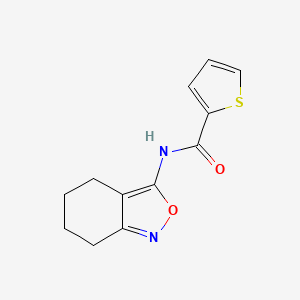

N-(4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a fused bicyclic benzoxazole core (4,5,6,7-tetrahydro-2,1-benzoxazole) linked to a thiophene-2-carboxamide moiety. The benzoxazole ring system contributes to its planar aromaticity, while the tetrahydro modification enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-11(10-6-3-7-17-10)13-12-8-4-1-2-5-9(8)14-16-12/h3,6-7H,1-2,4-5H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBNRPJCXMFOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide typically involves the reaction of 4,5,6,7-tetrahydro-2,1-benzoxazole with thiophene-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoxazole ring can be reduced to form dihydrobenzoxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzoxazole derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various therapeutic areas:

- Antimicrobial Activity : Research indicates that derivatives of benzoxazole and thiophene exhibit potent antibacterial properties. For instance, compounds similar to N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin and streptomycin .

- Antitumor Properties : Studies have highlighted the potential of benzoxazole derivatives in cancer therapy. These compounds can inhibit specific cancer cell lines by targeting metabolic pathways essential for tumor growth. For example, certain analogs have been shown to induce apoptosis in various cancer cell types through the modulation of apoptotic pathways .

- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways effectively. Research has indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting its utility in treating conditions such as arthritis and other inflammatory diseases .

Pharmacological Applications

This compound also plays a role in pharmacological research:

- Neuropharmacology : The compound has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in cognitive functions and neurodegenerative diseases. Compounds targeting these receptors could lead to new treatments for conditions like Alzheimer's disease .

- Diabetes Management : Some studies suggest that benzoxazole derivatives may enhance insulin sensitivity and lower blood glucose levels. This makes them potential candidates for developing new antidiabetic medications .

Material Science

Beyond biological applications, this compound has potential uses in material science:

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance device performance and longevity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiophene Carboxamide Derivatives

N-Benzyl-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxamide Derivatives

- Structural Features : These compounds retain the tetrahydrobenzo[b]thiophene core but replace the benzoxazole with a benzothiophene system. Substituents like benzyl groups or piperazine-based side chains are introduced at the 2- or 3-positions (e.g., compounds 16 , 6 , and 10 in –4).

- Synthetic Routes: Key steps include condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid esters with electrophiles (e.g., benzylamines, trifluoroacetic anhydride) under DIPEA/DMSO conditions .

GDC-0834 (Bruton’s Tyrosine Kinase Inhibitor)

- Structure : Incorporates a 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide group linked to a pyrrazinyl-piperazine scaffold.

- Activity : Demonstrates potent BTK inhibition (IC₅₀ < 10 nM) for rheumatoid arthritis treatment. Its metabolic stability in preclinical species aligns with human pharmacokinetic predictions, highlighting the scaffold’s utility in drug design .

N,N-Dimethyl-4,5,6,7-Tetrahydrobenzo[b]Thiophene-2-Carboxamide (6)

Benzoxazole-Based Analogs

2-(4-Fluorophenoxy)-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Butanamide

- Structure: Shares the tetrahydrobenzoxazole core but substitutes the thiophene carboxamide with a phenoxy-butanamide chain.

- Properties: Molecular weight = 318.35 g/mol; LogP ≈ 2.8 (predicted).

4-(2-Methylpropoxy)-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Benzamide (D107-0055)

Thiophene/Thiazole Hybrids

N-(1,1-Dioxidotetrahydro-3-Thienyl)-2-[(4-Methoxybenzoyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

- Structure : Combines a sulfone-modified tetrahydrothiophene ring with a methoxybenzoyl-substituted benzothiophene carboxamide.

Edoxaban Tosylate Monohydrate

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility : The tetrahydrobenzoxazole and benzothiophene scaffolds permit diverse functionalization (e.g., alkylation, acylation, metalation), enabling optimization for target engagement and ADME properties .

- Biological Targeting : Carboxamide-linked heterocycles show promise in kinase inhibition (BTK, RT) and anticoagulation, though the target compound’s specific applications require further study .

- Metabolic Considerations : Analogues like GDC-0834 exhibit cross-species metabolic similarity, supporting translational drug development .

Biological Activity

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C14H16N4O3

- Molecular Weight: 288.30 g/mol

This structure is characterized by a benzoxazole moiety fused with a thiophene ring, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Preparation of Precursors: The initial step involves the synthesis of 4,5,6,7-tetrahydro-2,1-benzoxazole derivatives.

- Cyclization Reactions: These precursors are then subjected to cyclization under controlled conditions to form the desired thiophene derivative.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels (often >95%) for biological testing.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Cytostatic Effects: Studies have shown that related azomethine derivatives demonstrate cytostatic activity against various cancer cell lines. The structural modifications in the benzothiophene nucleus play a crucial role in enhancing this activity .

Antioxidant Activity

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene derivatives have been evaluated for their antioxidant properties. In vitro assays revealed that these compounds can inhibit oxidative stress markers effectively:

| Compound | Inhibition Rate (%) |

|---|---|

| Ascorbic Acid | 30% |

| Compound A | 25% |

| Compound B | 19% |

These findings suggest that the compound's antioxidant capacity may be comparable to established antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory activities. Research indicates that it can modulate inflammatory pathways and reduce pro-inflammatory cytokine production in cellular models .

Case Studies and Research Findings

-

Study on Antimicrobial Activity:

A study published in Pharmaceutical Journal explored various azomethine derivatives derived from benzothiophene and reported significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 4 µg/mL . -

Antioxidant Evaluation:

A comparative analysis conducted on tetrahydrobenzo[b]thiophene derivatives highlighted their ability to scavenge free radicals effectively and protect against lipid peroxidation in cellular assays . -

Mechanistic Studies:

Molecular docking studies have been performed to elucidate the binding interactions of these compounds with specific protein targets involved in oxidative stress and inflammation pathways. This approach has provided insights into their potential mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.